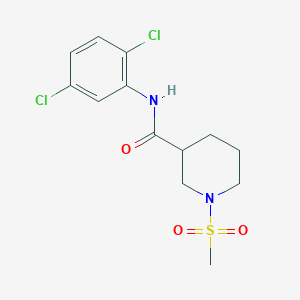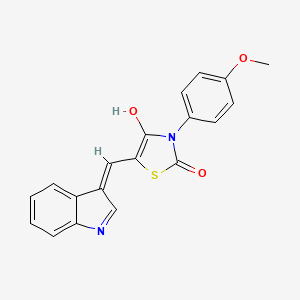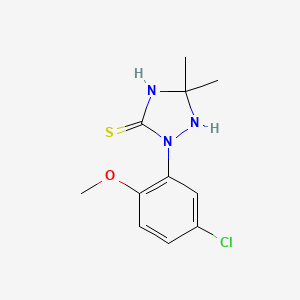![molecular formula C18H22FN5O2S B6079565 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6079565.png)
4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have a high affinity for the protein Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling.
作用机制
4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine binds to the active site of BTK and inhibits its activity. BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine leads to decreased B-cell receptor signaling, which ultimately results in decreased survival and proliferation of B-cells. This mechanism of action makes 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine a promising candidate for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine has been shown to have potent inhibitory effects on BTK activity. This leads to decreased B-cell receptor signaling, which ultimately results in decreased survival and proliferation of B-cells. 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine has also been shown to have anti-inflammatory effects, which makes it a promising candidate for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the advantages of using 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine in lab experiments is its high potency and selectivity for BTK. This makes it a valuable tool for studying B-cell receptor signaling and its role in various diseases. However, one of the limitations of using 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine in lab experiments is its potential toxicity and off-target effects. Careful consideration should be given to the dose and duration of treatment when using 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine in lab experiments.
未来方向
There are several future directions for the study of 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine. One area of research is the development of more potent and selective BTK inhibitors. Another area of research is the combination of 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine with other therapies, such as chemotherapy and immunotherapy, for the treatment of B-cell malignancies and autoimmune diseases. Additionally, the use of 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine in preclinical animal models and clinical trials will provide valuable insights into its safety and efficacy for the treatment of various diseases.
合成方法
The synthesis of 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-(3-fluorophenylsulfonyl)piperazine with 6-chloro-2-methylthieno[3,2-d]pyrimidin-4(3H)-one in the presence of a base. This reaction yields 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-chloro-2-methylthieno[3,2-d]pyrimidine. The second step involves the reaction of this intermediate with 1-pyrrolidinecarboxylic acid in the presence of a base. This reaction yields the final product, 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine.
科学研究应用
4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent inhibitory effects on BTK, which plays a crucial role in B-cell receptor signaling. This makes 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine a promising candidate for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine has also been shown to have potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
属性
IUPAC Name |
4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2S/c19-15-4-3-5-16(12-15)27(25,26)24-10-8-23(9-11-24)18-13-17(20-14-21-18)22-6-1-2-7-22/h3-5,12-14H,1-2,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJCPLBVIAHKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(3-Fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B6079488.png)

![7-cyclopentyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6079494.png)
![N-(3-pyridinylmethyl)-3-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6079502.png)
![1-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6079506.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide](/img/structure/B6079511.png)
![(4-chlorophenyl)[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6079513.png)
![3-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6079536.png)
![N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6079552.png)



![2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride](/img/structure/B6079583.png)
![1-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6079589.png)